3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Organic semiconductors Diketopyrrolopyrrole Optoelectronic properties

3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 88949-34-2, commonly designated DBF) is a furan-flanked diketopyrrolopyrrole (DPP) derivative with molecular formula C₁₄H₈N₂O₄ and molecular weight 268.22 g/mol. DBF belongs to the DPP family of high-performance electron-accepting chromophores widely employed as building blocks for donor–acceptor conjugated polymers and small molecules in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
Cat. No. B11825021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CO4
InChIInChI=1S/C14H8N2O4/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H
InChIKeyIJIRODYRIBCKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF): Core Building Block for Diketopyrrolopyrrole-Based Organic Semiconductors


3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (CAS 88949-34-2, commonly designated DBF) is a furan-flanked diketopyrrolopyrrole (DPP) derivative with molecular formula C₁₄H₈N₂O₄ and molecular weight 268.22 g/mol . DBF belongs to the DPP family of high-performance electron-accepting chromophores widely employed as building blocks for donor–acceptor conjugated polymers and small molecules in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors [1]. The compound features two furan heterocycles attached to the 3,6-positions of the fused pyrrolo[3,4-c]pyrrole-1,4-dione core. Its closest structural comparator is 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBT), in which sulfur-containing thiophene replaces oxygen-containing furan at the flanking positions—a seemingly subtle heteroatom substitution that produces quantifiable differences in optoelectronic properties, solubility, and derived device performance [2].

Why Thiophene-Flanked or Phenyl-Flanked DPP Analogues Cannot Be Interchanged with DBF Without Requalification


The heteroatom identity at the DPP 3,6-flanking positions—oxygen (furan) versus sulfur (thiophene) versus carbon (phenyl)—governs multiple interconnected material properties that dictate device-level performance. Replacing furan with thiophene alters the resonance energy and electron localization along the conjugated backbone, producing a consistent 26–30 nm red-shift in optical absorption and modifying frontier orbital energy levels [1]. Critically, furan-flanked DPP derivatives exhibit enhanced solubility in non-chlorinated, environmentally benign solvents—a property not shared by thiophene analogues—enabling processing pathways that are both greener and industrially more viable [2]. Furthermore, furan incorporation modulates backbone planarity differently than thiophene, yielding distinct thin-film microstructures and charge transport activation energies that cannot be predicted from thiophene-based structure–property relationships [3]. These multi-parameter differences mean that a research workflow or manufacturing process optimized for a thiophene-flanked DPP monomer will not transfer to DBF without systematic re-optimization of solvent systems, deposition conditions, and device architecture.

Quantitative Differentiation Evidence for DBF (3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione) Versus Closest Analogues


DBF vs DBT: Optical Absorption Blue-Shift and HOMO Level Modulation at the Monomer Building Block Level

When the monomeric building block DBF (furan-flanked DPP) is compared directly with its structural analogue DBT (thiophene-flanked DPP), the furan substitution produces a consistent blue-shift of the absorption spectrum both in solution and in thin films. In the resulting donor–acceptor copolymer PDBFBT (incorporating DBF with bithiophene), this blue-shift is accompanied by a slight reduction of the highest occupied molecular orbital (HOMO) energy level relative to the DBT-derived analogue [1]. At the polymer level, the furan-flanked copolymer PDPPF-DTT exhibits an absorption spectrum that is blue-shifted by 26–30 nm compared with the thiophene-flanked PDPPT-DTT, a difference attributed to the lower resonance energy of furan versus thiophene [2]. This systematic optical difference provides a spectroscopic fingerprint enabling unambiguous identification of furan versus thiophene incorporation.

Organic semiconductors Diketopyrrolopyrrole Optoelectronic properties Conjugated polymer design

OFET Hole Mobility: Furan-Flanked PDPPF-DTT Outperforms Thiophene-Flanked PDPPT-DTT Under Identical Fabrication

In a direct head-to-head comparison of bottom-gate top-contact (BGTC) OFET devices fabricated under identical conditions, the furan-flanked DPP copolymer PDPPF-DTT achieved a hole mobility of 0.20 cm² V⁻¹ s⁻¹, modestly exceeding the 0.18 cm² V⁻¹ s⁻¹ measured for the thiophene-flanked analogue PDPPT-DTT when both active layers were annealed at 200 °C [1]. This result is notable because it contradicts the conventional expectation that the reduced thin-film crystallinity often observed in furan-substituted DPP polymers would necessarily degrade charge transport. Instead, the data indicate that furan substitution can deliver comparable or slightly superior transistor performance, potentially due to improved intra-chain conduction along the polymer backbone [2]. Devices fabricated with trichloro(octyl)silane self-assembled monolayer treatment and tested in ambient conditions (∼25 °C, ∼50% humidity) retained 90% of initial performance after 1000 h, demonstrating operational stability parity between furan and thiophene systems.

Organic field-effect transistors Charge carrier mobility Diketopyrrolopyrrole polymers Thin-film morphology

Green Solvent Processability: Furan-Flanked DPP Polymers Enable High Mobility from Non-Chlorinated Solvents

A critical differentiation of furan-flanked DPP systems is their markedly superior solubility in environmentally benign, non-chlorinated solvents. Lee et al. demonstrated that the furan-based polymer PFDPPTT-Si processed from chlorine-free solvents achieved a hole mobility of 1.87 cm² V⁻¹ s⁻¹, exceeding the mobility of the thiophene analogue PTDPPTT-Si processed under the same green-solvent conditions; by contrast, when both were processed from chlorinated solvents, PTDPPTT-Si outperformed PFDPPTT-Si (3.57 vs 2.40 cm² V⁻¹ s⁻¹), confirming that the furan advantage is solvent-environment-specific [1]. Extending this finding, Wang et al. showed that furan-flanked FDPP-F polymers exhibit good solubility in the green solvent anisole, enabling bar-coated OTFT devices with a reliable hole mobility up to 3.50 cm² V⁻¹ s⁻¹—the first demonstration of high-mobility DPP polymers processable from this class of green solvent [2]. This solvent flexibility directly addresses industrial requirements for reducing halogenated solvent use in large-area printed electronics manufacturing.

Green solvent processing Sustainable electronics Diketopyrrolopyrrole Organic thin-film transistors

PDBFBT: DBF-Based Copolymer Achieves 1.54 cm² V⁻¹ s⁻¹ Hole Mobility Despite Disordered Thin-Film Morphology

The DBF-derived copolymer PDBFBT (poly{3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-alt-bithiophene}) achieved a maximum hole mobility of 1.54 cm² V⁻¹ s⁻¹ in bottom-gate, top-contact OTFT devices [1]. This performance is particularly significant because PDBFBT thin films are less crystalline and exhibit a more disordered chain orientation compared with the DBT-derived analogue, challenging the prevailing assumption that high crystallinity and edge-on orientation are prerequisites for high mobility in DPP-based polymers. The high mobility observed despite morphological disorder suggests that furan substitution facilitates efficient intra-chain charge transport along the polymer backbone, a hypothesis consistent with the low charge transport activation energy (<8 meV) measured for the structurally related furan-flanked copolymer PDPPF-DTT [2]. For reference, high-mobility furan-containing DPP polymers of the PDPP3F family have demonstrated average field-effect hole mobilities up to 1.82 cm² V⁻¹ s⁻¹ with maximum values reaching 2.25 cm² V⁻¹ s⁻¹ [3], establishing furan-based DPP as a platform capable of competing with the best thiophene-based DPP systems.

Donor-acceptor copolymer Charge transport Organic thin-film transistors Structure-property relationship

Small Molecule OFET Mobility: Quantitative Head-to-Head TDPPT vs FDPPT with Triphenylamine Donor

In a direct comparative study of D–A–D small molecules incorporating triphenylamine as the donor and either furan- or thiophene-flanked DPP as the acceptor, the thiophene-containing TDPPT achieved a maximum hole mobility of 2.88 × 10⁻³ cm² V⁻¹ s⁻¹, while the furan-containing FDPPT achieved 1.60 × 10⁻³ cm² V⁻¹ s⁻¹ in bottom-gate bottom-contact OFET devices [1]. This represents a 1.8-fold mobility advantage for the thiophene variant in this specific small-molecule architecture. This result illustrates an important context-dependent trade-off: while furan substitution offers distinct advantages in solubility, sustainability, and certain copolymer morphologies, its impact on small-molecule charge transport can be architecture-dependent. This finding underscores that DBF is not a universal drop-in replacement and that its value proposition is strongest in copolymer and green-solvent-processed device contexts. At the monomer level, the BO-DPPF (alkylated DBF) and BO-DPPT (alkylated DBT) monomers studied by Ponnappa et al. showed that both undergo irreversible electrochemical oxidation and reduction; the furan monomer BO-DPPF exhibited a wider electropolymerization potential window (−2 V to +2 V vs ferrocene) suitable for forming electroactive polymer films directly on electrode surfaces [2].

Small molecule semiconductors Donor-acceptor-donor Organic field-effect transistors Diketopyrrolopyrrole

Bio-Renewable Sourcing: Furan Derives from Biomass Feedstocks Versus Petrochemical Thiophene

Furan is among the few conjugated heterocyclic moieties that can be derived from bio-renewable resources (e.g., furfural from agricultural lignocellulosic biomass), whereas thiophene is exclusively sourced from petrochemical feedstocks [1]. Neu et al. (2024) explicitly demonstrated that partial and selective replacement of thiophene with furan in high-mobility DPP polymer scaffolds yields nearly comparable OFET performance while improving the sustainability profile of the material through incorporation of bio-sourced furan [2]. This bio-renewable origin translates to a lower cradle-to-gate carbon footprint and reduced dependence on fossil-derived precursors—a quantifiable differentiation that matters for research programs and companies subject to sustainability reporting mandates (e.g., corporate ESG metrics, green procurement policies, or Horizon Europe sustainability criteria). While the monomer DBF itself must still be synthesized chemically, its furan precursor's biomass origin distinguishes it from DBT, whose thiophene precursor is petrochemical. No thiophene-flanked DPP can make an equivalent bio-sourcing claim.

Sustainable materials Bio-based monomers Green chemistry Conjugated polymers

High-Value Application Scenarios for 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) Based on Quantitative Evidence


Green-Solvent-Processed, High-Mobility Organic Field-Effect Transistors for Flexible and Printed Electronics

DBF is the monomer of choice when designing DPP-based conjugated polymers for OFET fabrication using non-chlorinated, environmentally benign solvents. The evidence shows that furan-flanked DPP polymers (PFDPPTT-Si, FDPP-F) achieve hole mobilities up to 1.87–3.50 cm² V⁻¹ s⁻¹ from chlorine-free solvents, outperforming their thiophene analogues under identical green-processing conditions [1]. This scenario is directly relevant to industrial roll-to-roll printing and high-throughput manufacturing where halogenated solvent use is restricted by occupational exposure limits and environmental regulations. The 90% device performance retention after 1000 h of ambient operation further supports DBF-derived polymers for durable flexible transistor arrays [2].

Donor–Acceptor Copolymer Synthesis Where Spectroscopic Batch-to-Batch Quality Control Is Required

The consistent 26–30 nm optical absorption blue-shift of furan-flanked DPP copolymers versus thiophene-flanked analogues provides a built-in spectroscopic quality control marker [1]. For polymer synthesis laboratories and contract manufacturing organizations (CMOs) producing DPP-based copolymers, UV-Vis absorption spectroscopy can rapidly confirm correct furan incorporation and detect thiophene cross-contamination. The distinct spectral fingerprint of DBF-derived polymers eliminates ambiguity in batch release testing, reducing reliance on more costly techniques such as XPS or elemental analysis for heteroatom verification [2].

Sustainability-Mandated Organic Semiconductor Research Programs (EU Green Deal, ESG-Compliant R&D)

For academic and industrial research programs operating under sustainability mandates—including Horizon Europe projects, NSF convergence research tracks, and corporate ESG-driven R&D—DBF offers the only DPP building block with bio-renewable heterocyclic precursors. The furan moiety is derived from lignocellulosic biomass, whereas all thiophene-, selenophene-, and phenyl-flanked DPP variants rely on petrochemical feedstocks [1]. Neu et al. (2024) confirmed that bio-sourced furan can be incorporated into high-mobility DPP polymer scaffolds without sacrificing transistor performance, directly addressing the 'sustainable-by-design' criteria increasingly required in public funding calls and green procurement policies [2].

Electropolymerized Thin-Film Electrodes for Sensors and Electrochromic Devices

The BO-DPPF monomer (alkylated DBF derivative) has been demonstrated to undergo controlled electropolymerization directly onto glassy carbon electrodes by potential cycling between −2 V and +2 V versus ferrocene, forming electroactive polymer films without need for ex-situ polymerization or casting steps [1]. This direct electrodeposition capability, combined with the distinct optical absorption profile of furan-flanked DPP, positions DBF-derived monomers for electrochromic windows, electrochemical sensors, and supercapacitor electrodes where on-chip polymerization simplifies device fabrication compared with pre-synthesized polymer solution processing [2].

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